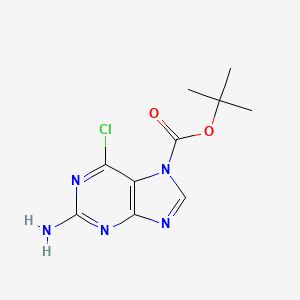

tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate

Übersicht

Beschreibung

tert-Butyl 2-amino-6-chloro-7H-purine-7-carboxylate: is a chemical compound with the molecular formula C10H12ClN5O2 and a molecular weight of 269.69 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry and pharmacology.

Vorbereitungsmethoden

The synthesis of tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 2-amino-6-chloropurine with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

tert-Butyl 2-amino-6-chloro-7H-purine-7-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate serves as a scaffold for the development of various bioactive compounds. Its structural properties allow for modifications that enhance biological activity, particularly as inhibitors of key enzymes involved in cell cycle regulation.

CDK Inhibition

Recent studies have highlighted the potential of purine derivatives, including this compound, as cyclin-dependent kinase (CDK) inhibitors. CDK2, a critical regulator of the cell cycle, has been targeted using derivatives with modifications at the C-6 position. For instance, a study demonstrated that introducing polar substitutions at this position significantly improved the inhibitory activity against CDK2, with some compounds exhibiting IC50 values in the nanomolar range .

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| 11l | 19 | High |

| 5a | 310 | Moderate |

This indicates that derivatives of this compound can be optimized for enhanced therapeutic efficacy in cancer treatments.

Cancer Research

The compound has shown promise in anti-cancer applications, particularly against triple-negative breast cancer (TNBC). The design of new purine-based inhibitors targeting CDK2 has led to compounds that not only inhibit cell proliferation but also induce cell cycle arrest in cancer cells .

Pharmacological Applications

Beyond its role as a CDK inhibitor, this compound has been investigated for its potential as an agonist for cannabinoid receptors (CB2). Research indicates that purine derivatives can modulate endocannabinoid signaling pathways, which are implicated in various physiological processes including pain modulation and inflammation .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available purine precursors. The introduction of tert-butyl and chloro groups at specific positions enhances solubility and biological activity.

Synthetic Route Example

A common synthetic route involves:

- Protection of amino groups.

- Chlorination at the C-6 position.

- Carboxylation to yield the final product.

Case Studies and Experimental Data

Several case studies have documented the efficacy of this compound and its derivatives in preclinical models:

- Study on CDK Inhibition : A series of synthesized purine derivatives were tested for their ability to inhibit CDK2, with structural modifications leading to significant variations in potency and selectivity .

- Anti-Cancer Activity : In vitro assays demonstrated that certain derivatives exhibited potent anti-proliferative effects on TNBC cell lines, supporting further development as potential therapeutic agents .

Wirkmechanismus

The mechanism of action of tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antiviral or anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 2-amino-6-chloro-7H-purine-7-carboxylate can be compared with other purine derivatives, such as:

2-Amino-6-chloropurine: Lacks the tert-butyl ester group, making it less lipophilic.

6-Chloropurine: Does not have the amino group, which may affect its reactivity and biological activity.

2-Amino-6-chloropurine-7-carboxylic acid: The carboxylic acid form, which is more hydrophilic compared to the tert-butyl ester.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

Tert-butyl 2-amino-6-chloro-7H-purine-7-carboxylate is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against cancer cells, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C10H13ClN4O2

- CAS Number : 1803582-00-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in nucleotide metabolism and DNA synthesis.

- Receptor Modulation : It has been shown to modulate signaling pathways by interacting with purinergic receptors, which play a crucial role in cellular communication and proliferation.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

-

Cytotoxicity Studies :

- The compound demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Mechanistic Insights :

Antifungal Activity

In addition to its anticancer properties, this compound has shown antifungal activity against several strains:

- Effective against Candida tropicalis and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like fluconazole .

Comparative Analysis

The biological activity of this compound can be compared with other purine derivatives:

| Compound Name | Anticancer Activity | Antifungal Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High (GI ~45%) | Moderate | DNA synthesis inhibition |

| BIIB021 | Moderate | None reported | Hsp90 inhibition |

| 6-Mercaptopurine | High | Low | Purine metabolism interference |

Case Studies

- Case Study on MCF-7 Cells : A study investigated the effects of varying concentrations of this compound on MCF-7 cells, revealing dose-dependent cytotoxicity with IC50 values significantly lower than those of traditional chemotherapeutics .

- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor size and improved survival rates compared to control groups, further supporting its potential as an effective anticancer agent .

Eigenschaften

IUPAC Name |

tert-butyl 2-amino-6-chloropurine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O2/c1-10(2,3)18-9(17)16-4-13-7-5(16)6(11)14-8(12)15-7/h4H,1-3H3,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMOFWXJEZGPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC2=C1C(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.